4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzimidazole ring, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole core . The oxadiazole ring can be introduced through the reaction of appropriate nitriles with hydrazine derivatives . The final step involves the formation of the pyrrole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit protein kinases, topoisomerases, and other enzymes . The compound may also interact with DNA or RNA, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity by inhibiting protein kinases and topoisomerases.
1H-Benzimidazole-2-yl hydrazones: Exhibits combined antiparasitic and antimicrobial activities.
3-Methyl-1,2,4-oxadiazole derivatives: Known for their antimicrobial and antifungal properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9-18-13(24-21-9)6-7-22-8-12(23)14(15(22)17)16-19-10-4-2-3-5-11(10)20-16/h2-5,17,23H,6-8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOVTTOXCSUSNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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